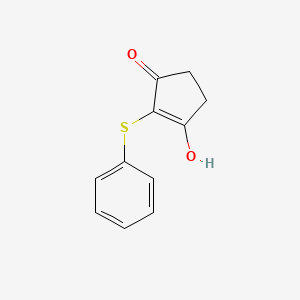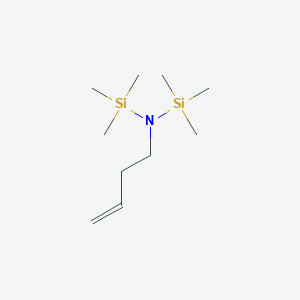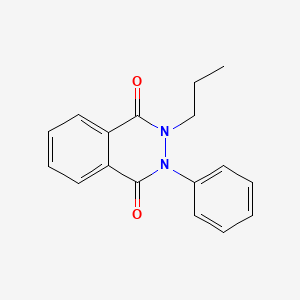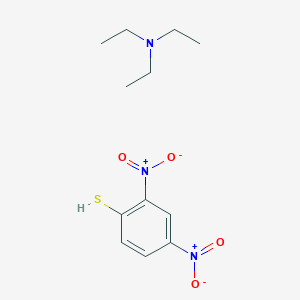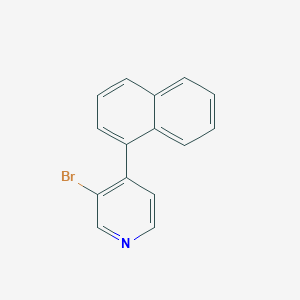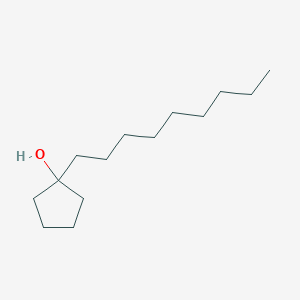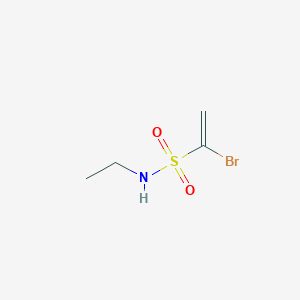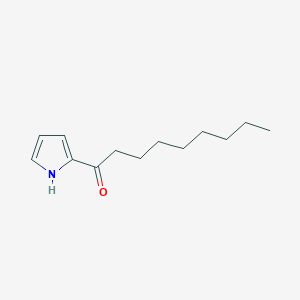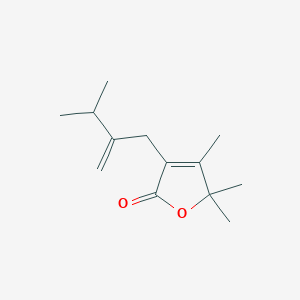![molecular formula C14H9NO6 B14385909 Benzoic acid, 4-[(2-nitrobenzoyl)oxy]- CAS No. 89882-96-2](/img/structure/B14385909.png)
Benzoic acid, 4-[(2-nitrobenzoyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-[(2-nitrobenzoyl)oxy]- is an organic compound with the molecular formula C14H9NO6 It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a 2-nitrobenzoyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(2-nitrobenzoyl)oxy]- typically involves the esterification of benzoic acid with 2-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Benzoic acid, 4-[(2-nitrobenzoyl)oxy]- can undergo oxidation reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: KMnO4 in alkaline conditions or CrO3 in acidic conditions.
Reduction: H2 with Pd/C or Fe/HCl.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-[(2-nitrobenzoyl)oxy]- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-[(2-nitrobenzoyl)oxy]- involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrobenzoic acid: Similar structure but lacks the ester linkage.
2-Nitrobenzoic acid: Similar nitro group but positioned differently on the benzene ring.
Benzoic acid: Parent compound without the nitrobenzoyloxy group.
Uniqueness
Benzoic acid, 4-[(2-nitrobenzoyl)oxy]- is unique due to the presence of both the nitro group and the ester linkage, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
This detailed article provides a comprehensive overview of benzoic acid, 4-[(2-nitrobenzoyl)oxy]-, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
89882-96-2 |
|---|---|
Fórmula molecular |
C14H9NO6 |
Peso molecular |
287.22 g/mol |
Nombre IUPAC |
4-(2-nitrobenzoyl)oxybenzoic acid |
InChI |
InChI=1S/C14H9NO6/c16-13(17)9-5-7-10(8-6-9)21-14(18)11-3-1-2-4-12(11)15(19)20/h1-8H,(H,16,17) |
Clave InChI |
RNFORFQNJRGHPA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Diethyloctahydropyrazino[1,2-a]azepine-2(1H)-carboxamide](/img/structure/B14385834.png)
![[2,4-Bis(2-methylphenyl)cyclobutane-1,3-diyl]bis(phenylmethanone)](/img/structure/B14385839.png)
![Ethyl 5-[(2-ethoxy-2-oxoethyl)amino]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B14385843.png)
